3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane
Description
Structure
3D Structure
Properties
CAS No. |
94201-18-0 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(3E)-3-(2-methoxyethylidene)-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-10-7-11(5-6-13-4)9-12(2,3)8-10/h5,10H,6-9H2,1-4H3/b11-5+ |
InChI Key |
UWIFFJDQTKPKGO-VZUCSPMQSA-N |
Isomeric SMILES |
CC1C/C(=C\COC)/CC(C1)(C)C |
Canonical SMILES |
CC1CC(=CCOC)CC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Aldehyde Condensation and Enol Ether Formation
A plausible and commonly employed method for preparing compounds with an alkylidene ether substituent involves:
Step 1: Preparation of a cyclohexanone intermediate bearing the 1,1,5-trimethyl substitution. This can be achieved by selective alkylation of cyclohexanone derivatives or via ring modification of related terpenoid structures such as thujone analogues.
Step 2: Condensation of the cyclohexanone intermediate with a suitable aldehyde or acetal derivative containing the methoxyethyl group. For example, reaction with 2-methoxyacetaldehyde or its equivalent under acidic or basic catalysis can form the exocyclic methoxyethylidene double bond.
Step 3: The condensation is typically carried out under controlled temperature to favor the formation of the enol ether rather than polymerization or side reactions.
This approach is supported by analogous synthetic routes used in the preparation of damascone analogues and related cyclohexenone derivatives, where side chains are introduced via nucleophilic attack or condensation reactions on carbonyl groups.
Alkylation of Cyclohexanone Derivatives with Methoxyalkyl Halides
An alternative method involves:
Step 1: Generation of a cyclohexanone or cyclohexenone intermediate with the desired methyl substitutions.
Step 2: Alkylation at the alpha-position to the carbonyl with a methoxyalkyl halide (e.g., 2-methoxyethyl bromide) under basic conditions to introduce the methoxyethyl substituent.
Step 3: Subsequent dehydration or elimination to form the exocyclic double bond, yielding the methoxyethylidene moiety.
This method requires careful control of reaction conditions to avoid over-alkylation or rearrangement.
Use of Thujone-Derived Intermediates
Research on thujone chemistry provides insight into cyclohexane ring functionalization and side-chain introduction:
Thujone derivatives can be methylated and then subjected to ring-opening and side-chain cleavage reactions to generate cyclohexenone systems suitable for further functionalization.
Ozonolysis and subsequent reductive steps allow selective introduction of hydroxyl or methoxy groups at specific ring positions, which can be converted into methoxyethylidene substituents through further transformations.
This multi-step approach, although complex, offers a route to structurally related compounds and may be adapted for the synthesis of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane.
Reaction Conditions and Catalysts
Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) are typically used for condensation reactions forming enol ethers. For alkylation, strong bases such as sodium hydride or potassium tert-butoxide are employed.
Temperature: Reactions are generally conducted at mild to moderate temperatures (0–80 °C) to optimize yield and selectivity.
Solvents: Common solvents include methanol, ethanol, or aprotic solvents like tetrahydrofuran (THF) depending on the reaction step.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Aldehyde Condensation | Cyclohexanone + 2-methoxyacetaldehyde → Enol ether | Acid catalyst (e.g., p-TsOH) | Direct formation of methoxyethylidene group | Requires pure intermediates, possible side reactions |
| Alkylation with Methoxyalkyl Halide | Cyclohexanone + 2-methoxyethyl bromide → Alkylated intermediate → Dehydration | Base (NaH, KOtBu) | Straightforward alkylation | Control of elimination step critical |
| Thujone-Derived Multi-Step Synthesis | Methylation, ring-opening, ozonolysis, reduction | Various (ozone, reductants, acids) | Access to complex substituted cyclohexanes | Multi-step, lower overall yield |
Chemical Reactions Analysis
General Reactivity Profile
The compound’s structure features a methoxyethylidene group (-CH₂-O-CH₃) and three methyl substituents on a cyclohexane ring. Key reactive sites include:
-
Electrophilic alkene (ethylidene group) prone to addition reactions.
-
Ether moiety (methoxy group) susceptible to acid-catalyzed cleavage.
-
Sterically hindered cyclohexane ring with potential for isomerization or ring-opening under extreme conditions.
2.1. Alkene Functionalization
The ethylidene group may undergo typical alkene reactions:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C catalyst | Saturation to 3-(2-methoxyethyl)-1,1,5-trimethylcyclohexane |
| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxide formation at the double bond |
| Hydrohalogenation | HCl or HBr | Markovnikov addition of halogen |
Mechanistic Note : Steric hindrance from the 1,1,5-trimethyl groups may slow reaction kinetics compared to less-substituted alkenes .
2.2. Ether Cleavage
The methoxy group could be cleaved under acidic or reductive conditions:
| Reagent | Outcome |
|---|---|
| HI (concentrated) | Demethylation to form a diol or alcohol derivative |
| BBr₃ | Selective cleavage of methoxy to hydroxyl group |
Supporting Data : Analogous ether cleavage in 3-ethoxy-1,1,5-trimethylcyclohexane demonstrates feasibility under strong acids .
2.3. Cyclohexane Ring Reactions
-
Isomerization : Under acidic conditions (e.g., H₂SO₄), the cyclohexane ring may undergo chair-flip isomerization, altering substituent positions .
-
Oxidation : Strong oxidizers (e.g., KMnO₄/H⁺) could degrade the ring to carboxylic acids, though steric shielding by methyl groups may limit this pathway .
Thermochemical Data from Analogues
Relevant thermochemical properties from similar compounds (e.g., 1,3,5-trimethylcyclohexane ):
| Property | Value | Conditions |
|---|---|---|
| ΔfH° (formation) | -198 ± 2 kJ/mol | Gas phase, 480–571 K |
| ΔrH° (isomerization) | -8.8 ± 1.0 kJ/mol | Gas phase, 480–571 K |
These values suggest moderate stability and exothermic isomerization tendencies in related systems.
Synthetic Considerations
-
Steric Effects : The 1,1,5-trimethyl substitution creates significant steric bulk, likely reducing reaction rates in nucleophilic or electrophilic attacks.
-
Solubility : Predicted low polarity (logP ≈ 4.8 ) implies preferential solubility in nonpolar solvents (e.g., hexane, toluene).
Research Gaps and Recommendations
No experimental studies on this specific compound were identified in PubChem, NIST, or Chemsrc. Future work should prioritize:
-
Catalytic hydrogenation to probe alkene reactivity.
-
Acid/Base Stability Tests to assess ether cleavage thresholds.
-
DFT Calculations to model transition states and predict regioselectivity.
Scientific Research Applications
The compound 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane is a chemical of interest due to its unique structure and potential applications in various fields. This article will explore its scientific research applications, including its role in organic synthesis, pharmaceuticals, and material science.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. Its unique structure allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules. For example:
- Building Block for Complex Molecules : The compound can be utilized as a precursor in the synthesis of various natural products and pharmaceuticals. Its functional groups can undergo further reactions such as oxidation, reduction, or substitution to yield diverse chemical entities.
Material Science
In material science, the compound's unique structure may contribute to the development of new materials:
- Polymer Synthesis : The compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its methoxy group may enhance solubility and processability.
- Additives in Coatings : Due to its chemical stability and potential hydrophobic properties, it could serve as an additive in coatings to improve water resistance and durability.
Case Study 1: Synthesis of Novel Anticancer Agents
A study explored the synthesis of novel anticancer agents based on cyclohexane derivatives. The researchers utilized intermediates similar to this compound to develop compounds that exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship highlighted how modifications to the cyclohexane framework impacted biological activity.
Case Study 2: Development of Antimicrobial Coatings
Another research project focused on developing antimicrobial coatings using modified cyclohexane derivatives. The study incorporated compounds like this compound into polymer matrices. The results indicated enhanced antimicrobial properties compared to unmodified coatings, suggesting practical applications in healthcare settings.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The methoxyethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, leading to changes in metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to other 1,1,5-trimethylcyclohexane derivatives with distinct substituents (Table 1).
Table 1: Key Structural and Functional Differences
Key Comparative Analyses
Physical and Chemical Properties
- Megastigma derivatives (): Unsaturated side chains (e.g., butenyl) contribute to volatility and aroma. The methoxyethylidene group in the target compound may alter volatility or stability compared to these terpenoids .
- Myrigalone A vs. Target Compound : Myrigalone A’s trione groups increase polarity and hydrogen-bonding capacity, whereas the methoxyethylidene group in the target compound may enhance lipophilicity, affecting solubility and diffusion rates .
Biological Activity
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane is a chemical compound characterized by its unique molecular structure, which includes a cyclohexane ring with three methyl groups at the 1 and 5 positions and a methoxyethylidene group at the 3-position. This configuration influences its chemical reactivity and potential biological activity.
- Molecular Formula : C₁₂H₂₂O
- CAS Number : 94201-18-0
- Structural Features :
- Cyclohexane core with three methyl substituents.
- Methoxyethylidene group contributing to its reactivity.
The presence of the methoxyethylidene group allows for various chemical reactions typical of alkenes, leading to the formation of derivatives that may exhibit distinct biological properties.
Potential Biological Activities
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The unique substitution pattern could enhance its efficacy against certain cancer types.
- Antimicrobial Properties : The hydrophobic characteristics imparted by the cyclohexane structure may contribute to antimicrobial activity against various pathogens.
- Neuropharmacological Effects : Given the structural similarities with known neuroactive compounds, it may exhibit effects on neurotransmitter systems.
Case Study 1: Anticancer Activity
A study investigating derivatives of similar cyclohexane structures found that modifications at specific positions significantly influenced their anticancer properties. For instance, compounds with hydrophobic groups demonstrated higher activity against drug-resistant cancer cell lines. This suggests that this compound could be a candidate for further research in anticancer drug development.
Case Study 2: Antimicrobial Screening
Research on structurally related compounds has indicated potential antibacterial activity against strains such as Staphylococcus aureus. The presence of the methoxy group may enhance membrane permeability, allowing for better interaction with bacterial cells.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Ethoxy-1,1,5-trimethylcyclohexane | C₁₁H₂₂O | Lacks methoxy group; ethyl instead of methoxy |
| 3-Methoxy-1,1,5-trimethylcyclohexane | C₁₂H₂₄O | Contains only one methyl group at position 3 |
| trans-3-Ethoxy-1,1,5-trimethylcyclohexane | C₁₁H₂₂O | Different stereochemistry affecting physical properties |
The table above illustrates how variations in substituents can impact both chemical reactivity and biological activity. The unique combination of a methoxy group and multiple methyl groups in this compound may lead to distinct interactions within biological systems compared to its analogs.
Q & A
Q. What synthetic routes are feasible for producing 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane, and how can competing reaction pathways be controlled?
- Methodological Answer : The synthesis may involve acid-catalyzed dehydration or condensation reactions. For example, cyclohexane-1,3-dione derivatives can be synthesized via condensation of aldehydes with cyclohexane diones in ethanol under reflux, as demonstrated in analogous systems . To minimize competing pathways (e.g., Zaitsev vs. anti-Zaitsev products), optimize reaction conditions by:
- Adjusting acid catalyst strength (e.g., H₂SO₄ vs. H₃PO₄).
- Modulating temperature: Higher temperatures favor thermodynamically stable products.
- Monitoring intermediates using Gas Chromatography (GC) to track product distribution .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituents (e.g., methoxyethylidene and methyl groups) and confirm regiochemistry.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves mixtures of regioisomers and quantifies purity .
- Infrared Spectroscopy (IR) : Detects functional groups like C=O or C-O bonds in the methoxyethylidene moiety.
Cross-referencing with computational data (e.g., PubChem entries) ensures structural accuracy .
Advanced Research Questions
Q. How can computational methods predict the conformational stability and regioselectivity of this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize molecular geometry and compare relative stabilities of possible regioisomers .
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles or nucleophiles.
- Use molecular dynamics simulations to study steric effects from 1,1,5-trimethyl groups on the methoxyethylidene moiety’s spatial orientation.
Q. What experimental and computational strategies resolve contradictions in product distributions observed under varying acid-catalyzed conditions?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., D₂O) to trace protonation sites and identify rate-determining steps.
- Kinetic vs. Thermodynamic Control : Conduct reactions at low temperatures (kinetic) vs. prolonged heating (thermodynamic) to isolate dominant products .
- Multivariate Analysis : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst concentration, solvent polarity) and model their impact on selectivity .
Q. How does the methoxyethylidene group influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Methodological Answer :
- Electron Density Mapping : Use Natural Bond Orbital (NBO) analysis to assess electron-withdrawing/donating effects of the methoxyethylidene group.
- Experimental Validation : Perform cycloaddition reactions with dienophiles (e.g., maleic anhydride) and monitor reaction rates via HPLC or GC. Compare with analogous compounds lacking the methoxy group .
Data Contradiction & Validation
Q. How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Solvent Effects : Recalculate computational models with explicit solvent molecules (e.g., chloroform) to improve chemical shift accuracy.
- Dynamic Effects : Account for ring-flipping or conformational mobility in the cyclohexane ring using variable-temperature NMR .
- Cross-Validation : Compare with crystallographic data (if available) or reference PubChem entries for analogous compounds .
Safety & Best Practices
Q. What safety protocols are essential when handling reactive intermediates in the synthesis of this compound?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, THF) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles when handling acids or brominated reagents .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, following institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
